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Introduction
Streptolysin O (SLO), a key virulence factor of Streptococcus pyogenes, is a potent

immunogen that elicits a strong antibody response in infected individuals. The detection of anti-

Streptolysin O (ASO) antibodies is a cornerstone in the diagnosis of recent streptococcal

infections and their sequelae, such as rheumatic fever and acute glomerulonephritis.[1]

Traditionally, ASO tests have utilized native SLO purified from bacterial cultures. However, the

use of recombinant Streptolysin O (rSLO) in enzyme-linked immunosorbent assays (ELISAs)

offers significant advantages, including higher purity, improved lot-to-lot consistency, and a

safer production process.[1][2] This document provides detailed application notes and protocols

for the use of rSLO in ELISA assays for the detection of ASO antibodies.

Principle of the Assay
The indirect ELISA method is commonly employed for the detection of ASO antibodies using

recombinant SLO. The principle involves the immobilization of rSLO onto the wells of a

microtiter plate. When a patient's serum or plasma sample is added, specific ASO antibodies

present in the sample bind to the immobilized rSLO. Unbound components are washed away,

and a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP),

which is specific for human immunoglobulins (e.g., anti-human IgG), is added. This enzyme-

conjugated secondary antibody binds to the captured ASO antibodies. After another washing

step to remove unbound conjugate, a substrate solution is added. The enzyme catalyzes the
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conversion of the substrate into a colored product. The intensity of the color, which is

proportional to the amount of ASO antibody in the sample, is measured using a microplate

reader.

Data Presentation: Recommended Quantitative
Parameters for rSLO ELISA
The successful implementation of an rSLO-based ELISA is dependent on the optimization of

several key parameters. The following table summarizes recommended starting concentrations

and incubation conditions. It is important to note that optimal conditions may vary depending on

the specific rSLO protein, antibodies, and reagents used. A checkerboard titration is

recommended to determine the optimal concentrations of rSLO, primary antibody (sample),

and secondary antibody for your specific assay.[3][4][5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.bosterbio.com/blog/post/how-to-use-checkerboard-titration-to-optimize-your-elisa-immunoassays
https://www.bosterbio.com/protocol-and-troubleshooting/picokine-elisa-optimization/antibody-concentration
https://www.rockland.com/resources/tips-for-elisa/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Recommended
Range/Value

Incubation
Time

Incubation
Temperature

Notes

rSLO Coating

Concentration

1 - 10 µg/mL in

coating buffer

Overnight (16-18

hours) or 1-3

hours

4°C (overnight)

or 37°C (1-3

hours)

The optimal

concentration

should be

determined to

ensure saturation

of the well

surface.[6][7]

Coating Buffer

50 mM

Carbonate-

Bicarbonate

buffer (pH 9.6) or

PBS (pH 7.4)

- -

Carbonate-

bicarbonate

buffer is

commonly used

to promote

passive

adsorption of the

protein to the

plate.[6][8]

Blocking Buffer

1-5% Bovine

Serum Albumin

(BSA) in PBS or

a commercial

protein-free

blocking buffer

1 - 2 hours

Room

Temperature or

37°C

Blocking is

crucial to prevent

non-specific

binding of

antibodies to the

plate surface.[9]

[10]

Sample

(Serum/Plasma)

Dilution

1:100 to 1:1000

in blocking buffer

or sample diluent

1 - 2 hours

Room

Temperature or

37°C

The optimal

dilution will

depend on the

expected ASO

titer in the

samples.[11]
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Secondary

Antibody (e.g.,

anti-human IgG-

HRP) Dilution

1:1,000 to

1:25,000 in

blocking buffer

1 - 2 hours

Room

Temperature or

37°C

The ideal dilution

should provide a

high signal-to-

noise ratio.[9]

Wash Buffer

PBS with 0.05%

Tween-20

(PBST)

- -

A thorough

washing is

essential to

reduce

background

signal.[9]

Substrate

TMB (3,3',5,5'-

Tetramethylbenzi

dine)

5 - 30 minutes

Room

Temperature (in

the dark)

The reaction

should be

stopped when

sufficient color

has developed.

Stop Solution

2 N Sulfuric Acid

(H₂SO₄) or 1 M

Hydrochloric Acid

(HCl)

- -

Stops the

enzymatic

reaction and

stabilizes the

color.

Wavelength for

Absorbance

Reading

450 nm - -

A reference

wavelength of

620-650 nm can

be used to

subtract

background

absorbance.

Experimental Protocols
Materials and Reagents

High-binding 96-well ELISA plates

Recombinant Streptolysin O (rSLO)
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Coating Buffer (50 mM Carbonate-Bicarbonate, pH 9.6)

Wash Buffer (PBS with 0.05% Tween-20; PBST)

Blocking Buffer (e.g., 3% BSA in PBST)

Sample Diluent (e.g., 1% BSA in PBST)

Patient and control serum or plasma samples

Enzyme-conjugated secondary antibody (e.g., Goat anti-human IgG-HRP)

TMB Substrate Solution

Stop Solution (2 N H₂SO₄)

Microplate reader with a 450 nm filter

Pipettes and multichannel pipettes

Incubator

Detailed Methodology
1. Coating of Microtiter Plate with rSLO a. Dilute the rSLO to the optimized concentration (e.g.,

2 µg/mL) in Coating Buffer. b. Add 100 µL of the diluted rSLO solution to each well of the 96-

well plate. c. Cover the plate and incubate overnight at 4°C.

2. Washing a. Aspirate the coating solution from the wells. b. Wash the wells three times with

200 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on a clean

paper towel to remove any residual buffer.

3. Blocking a. Add 200 µL of Blocking Buffer to each well. b. Cover the plate and incubate for 1-

2 hours at room temperature.

4. Washing a. Repeat the washing step as described in step 2.

5. Addition of Samples and Controls a. Dilute the patient sera, positive control, and negative

control at the optimized dilution (e.g., 1:200) in Sample Diluent. b. Add 100 µL of the diluted
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samples and controls to the appropriate wells. c. Cover the plate and incubate for 1-2 hours at

37°C.

6. Washing a. Repeat the washing step as described in step 2.

7. Addition of Secondary Antibody a. Dilute the enzyme-conjugated secondary antibody to its

optimal concentration in Blocking Buffer. b. Add 100 µL of the diluted secondary antibody to

each well. c. Cover the plate and incubate for 1 hour at 37°C.

8. Washing a. Repeat the washing step as described in step 2, but increase the number of

washes to five to ensure complete removal of unbound conjugate.

9. Substrate Development a. Add 100 µL of TMB Substrate Solution to each well. b. Incubate

the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.

10. Stopping the Reaction a. Add 50 µL of Stop Solution to each well to stop the enzymatic

reaction. The color will change from blue to yellow.

11. Absorbance Measurement a. Read the absorbance of each well at 450 nm using a

microplate reader within 15 minutes of adding the Stop Solution.

Visualizations
Experimental Workflow for rSLO ELISA
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Caption: Indirect ELISA workflow for the detection of anti-Streptolysin O antibodies.
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Signaling Pathway: Mechanism of Streptolysin O Pore
Formation
Streptolysin O exerts its cytotoxic effect by forming pores in the membranes of host cells. This

process is initiated by the binding of SLO monomers to cholesterol in the cell membrane.[12]

[13] Following binding, the monomers oligomerize to form arc-shaped and then ring-shaped

prepore complexes.[12][14][15] This is followed by a conformational change that leads to the

insertion of transmembrane β-hairpins into the lipid bilayer, resulting in the formation of a large

pore.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b094021?utm_src=pdf-body
https://www.benchchem.com/product/b094021?utm_src=pdf-body
https://link.springer.com/article/10.1093/emboj/17.6.1598
https://pubmed.ncbi.nlm.nih.gov/3880730/
https://link.springer.com/article/10.1093/emboj/17.6.1598
https://www.researchgate.net/figure/A-Assembly-model-for-streptolysin-O-pores-in-lipid-bilayers-Monomers-in-solution-a_fig2_14607653
https://pmc.ncbi.nlm.nih.gov/articles/PMC1170507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3717772/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


rSLO Monomer
in Solution

Monomer Binding to
Membrane Cholesterol

Host Cell Membrane
(Cholesterol-rich)

Oligomerization on
Membrane Surface

Formation of Arc and
Ring-shaped Prepore Complex

Conformational Change and
Insertion of β-hairpins

Transmembrane Pore Formation

Cell Lysis

Click to download full resolution via product page

Caption: Mechanism of Streptolysin O (SLO) pore formation on the host cell membrane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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